molecular formula C12H17ClO2S B1622426 4-Tert-butyl-2,6-dimethylbenzenesulfonyl chloride CAS No. 70823-04-0

4-Tert-butyl-2,6-dimethylbenzenesulfonyl chloride

Cat. No.: B1622426
CAS No.: 70823-04-0
M. Wt: 260.78 g/mol
InChI Key: HZWYWYSLHBTTRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

The primary target of 4-Tert-butyl-2,6-dimethylbenzenesulfonyl chloride is amines . As an amine reactive reagent , it interacts with amines in biochemical reactions.

Mode of Action

The compound’s interaction with its targets involves the formation of sulfonamides . This reaction is facilitated by the presence of a sulfonyl chloride group in the compound, which is highly reactive towards amines .

Pharmacokinetics

Its physical properties such as its solid state , and its predicted melting point of 114.96° C and boiling point of 324.12° C suggest that it may have low bioavailability due to poor solubility.

Action Environment

Environmental factors such as pH and temperature can influence the compound’s action, efficacy, and stability. For instance, the reactivity of the compound towards amines might be affected by the pH of the environment. Furthermore, the compound’s stability might be influenced by temperature, as suggested by its storage recommendation at room temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Tert-butyl-2,6-dimethylbenzenesulfonyl chloride typically involves the sulfonation of 4-tert-butyl-2,6-dimethylbenzene followed by chlorination. The reaction conditions often include the use of chlorosulfonic acid or sulfur trioxide as sulfonating agents, and thionyl chloride or phosphorus pentachloride for chlorination .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves maintaining precise temperature and pressure conditions to optimize the reaction efficiency .

Properties

IUPAC Name

4-tert-butyl-2,6-dimethylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClO2S/c1-8-6-10(12(3,4)5)7-9(2)11(8)16(13,14)15/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZWYWYSLHBTTRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1S(=O)(=O)Cl)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60397620
Record name 4-tert-butyl-2,6-dimethylbenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70823-04-0
Record name 4-tert-butyl-2,6-dimethylbenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

85 ml Chlorosulphonic acid (1.3 mole) was added to a mixture of 81 g (0.5 mole) 3,5 -dimethyl-tert.-butylbenzene at 0± 2° C. The reaction mixture was stirred at 0° C. for 1.5 hours, poured on ice and the layers were separated. The organic layer was washed with water, sodium bicarbonate, and water and was then dried with sodium sulphate. The solvent was removed in vacuum giving pale-yellow crystals of the title compound, m.p. 65° C.
Quantity
85 mL
Type
reactant
Reaction Step One
Quantity
81 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Synthesized as described for 1 using 1-tert-butyl-3,5-dimethylbenzene (5.76 mL; 30.81 mmol), chlorosulfonic acid (2.46 mL; 36.96 mmol) and anhydrous dichloromethane (200 mL). The crude residue was purified by automated silica gel column chromatography (Biotage®) eluting with ethyl acetate/hexanes (0 to 25% v/v gradient elution over 400 mL) to give the title compound as a white solid (1.60 g).
Quantity
5.76 mL
Type
reactant
Reaction Step One
Quantity
2.46 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-Tert-butyl-2,6-dimethylbenzenesulfonyl chloride
Reactant of Route 2
Reactant of Route 2
4-Tert-butyl-2,6-dimethylbenzenesulfonyl chloride
Reactant of Route 3
Reactant of Route 3
4-Tert-butyl-2,6-dimethylbenzenesulfonyl chloride
Reactant of Route 4
Reactant of Route 4
4-Tert-butyl-2,6-dimethylbenzenesulfonyl chloride
Reactant of Route 5
4-Tert-butyl-2,6-dimethylbenzenesulfonyl chloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-Tert-butyl-2,6-dimethylbenzenesulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.